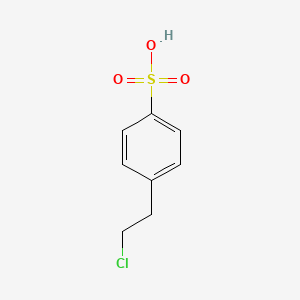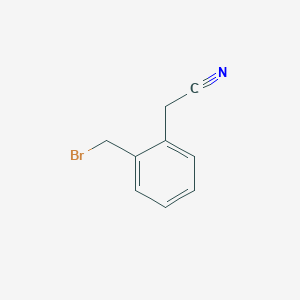
Glycine, N-(carboxycarbonyl)-N-methyl-
Overview
Description
Glycine, N-(carboxycarbonyl)-N-methyl- is a derivative of glycine, an amino acid that plays a crucial role in various biological processes. This compound is characterized by the presence of a carboxycarbonyl group and a methyl group attached to the nitrogen atom of glycine. It is often used in synthetic chemistry and biochemical research due to its unique properties and reactivity.
Mechanism of Action
Target of Action
Glycine, a similar compound, is known to bind to strychnine-sensitive binding sites in the spinal cord . This interaction is thought to mediate the antispastic activity of supplemental glycine .
Mode of Action
It has been shown that glycine can replace L-alanine in position 1 and D-alanine residues in positions 4 and 5 of the peptide subunit in peptidoglycan biosynthesis . This replacement disrupts the normal balance between peptidoglycan synthesis and controlled enzymatic hydrolysis during growth .
Biochemical Pathways
Glycine is degraded via three pathways. The predominant pathway in animals and plants is the reverse of the glycine synthase pathway . In this context, the enzyme system involved is usually called the glycine cleavage system . Some amino acids are converted to pyruvate, the end product of glycolysis and the start reactant of gluconeogenesis . These amino acids are glucogenic . Some are converted to acetoacetate-CoA and or acetyl-CoA .
Pharmacokinetics
The related compound glycine is commonly used as a component of total parenteral nutrition and is also used as irrigation during surgery .
Result of Action
The related compound glycine may have antispastic activity . Very early findings suggest it may also have antipsychotic activity as well as antioxidant and anti-inflammatory activities .
Action Environment
Glycine betaine, a related compound, plays an essential role in the response of plants to abiotic stress acting as an osmolyte and osmoprotectant . It participates in several plant responses to cope with stressful conditions, including the regulation of gene expression, the concentration and activity of enzymes, and proper protein folding and association .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(carboxycarbonyl)-N-methyl- typically involves the protection of the amino group of glycine followed by methylation. One common method is the use of tert-butyl dicarbonate (Boc) to protect the amino group, forming Boc-glycine. This intermediate is then methylated using methyl iodide in the presence of a base such as sodium hydride. The final step involves deprotection of the Boc group under acidic conditions to yield Glycine, N-(carboxycarbonyl)-N-methyl-.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Glycine, N-(carboxycarbonyl)-N-methyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can yield simpler amino acid derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazolone derivatives, while substitution reactions can produce a variety of N-substituted glycine derivatives.
Scientific Research Applications
Glycine, N-(carboxycarbonyl)-N-methyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is utilized in studies of protein structure and function, as well as in the development of enzyme inhibitors.
Industry: The compound is used in the production of various biochemical reagents and as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Glycine: The parent amino acid, which lacks the carboxycarbonyl and methyl groups.
N-Methylglycine (Sarcosine): Similar to Glycine, N-(carboxycarbonyl)-N-methyl- but without the carboxycarbonyl group.
N-Carboxycarbonylglycine: Similar but without the methyl group.
Uniqueness
Glycine, N-(carboxycarbonyl)-N-methyl- is unique due to the presence of both the carboxycarbonyl and methyl groups, which confer distinct chemical and biological properties. These modifications can enhance its stability, reactivity, and specificity in various applications compared to its analogs.
Properties
IUPAC Name |
2-[carboxymethyl(methyl)amino]-2-oxoacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO5/c1-6(2-3(7)8)4(9)5(10)11/h2H2,1H3,(H,7,8)(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AATDVRKPDMQGIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80566573 | |
| Record name | N-Methyl-N-oxaloglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80566573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82505-42-8 | |
| Record name | N-Methyl-N-oxaloglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80566573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


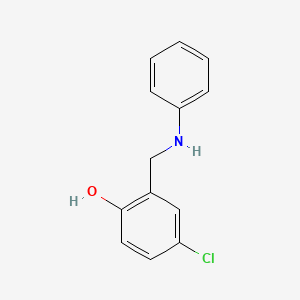


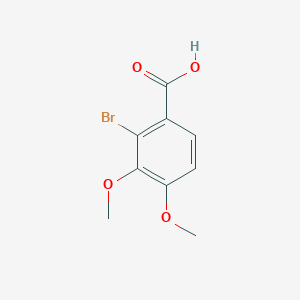

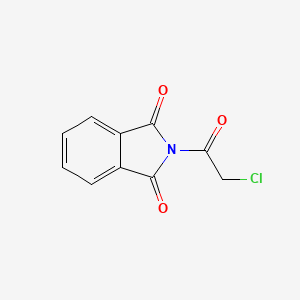


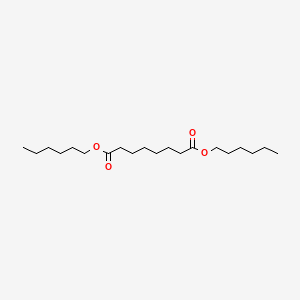
![2-{[(3-Chlorophenyl)methyl]amino}acetic acid hydrochloride](/img/structure/B3033032.png)
